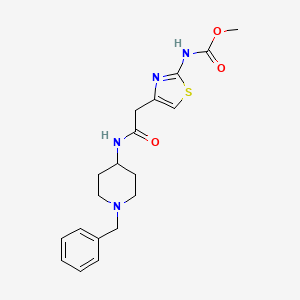

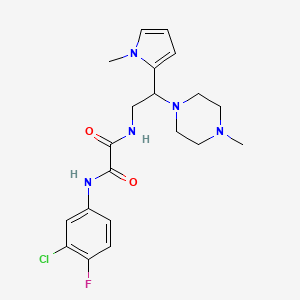

Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired yield, cost, safety, and other factors .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The benzylpiperidine group, for example, is a common structural motif in many pharmaceuticals and is known to interact with various biological targets .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbamate group could hydrolyze to release carbon dioxide and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a carbamate group could make the compound more polar and increase its solubility in water .Applications De Recherche Scientifique

Antitumor and Antifilarial Applications

A study by Kumar et al. (1993) explores the synthesis of 2,4-disubstituted thiazoles and selenazoles, including compounds like Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, for their potential antitumor and antifilarial activities. The research demonstrates significant in vivo antifilarial activity and inhibitory effects on leukemia cell proliferation, hinting at the compound's therapeutic potential in treating filarial infections and leukemia. (Kumar et al., 1993)

Anticancer Activity

A series of benzimidazole-thiazole derivatives, synthesized and evaluated by Havrylyuk et al. (2010), showed promising anticancer activity against various cancer cell lines, including leukemia, melanoma, and lung cancer. The structural variation and biological screening of these compounds underscore the significance of thiazole and benzimidazole moieties in developing new antineoplastic agents. (Havrylyuk et al., 2010)

Mécanisme D'action

Target of Action

The compound, Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, primarily targets the Monoamine Oxidase (MAO) enzymes . These enzymes exist in two isoforms, MAO-A and MAO-B, and they play a crucial role in the oxidative deamination of xenobiotic and endogenous amines, including many neurotransmitters .

Mode of Action

The compound interacts with its targets, the MAO enzymes, by inhibiting their activity . This inhibition is achieved through competitive binding, where the compound competes with the enzyme’s natural substrates for the active site . This results in a decrease in the enzyme’s activity, leading to an increase in the concentration of neurotransmitters in the brain .

Biochemical Pathways

The inhibition of MAO enzymes affects several biochemical pathways. Primarily, it impacts the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting the breakdown of these neurotransmitters, the compound increases their levels in the synaptic cleft, enhancing neurotransmission . This can have downstream effects on mood regulation, cognitive function, and other neurological processes .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of MAO enzymes, leading to increased levels of neurotransmitters in the brain . This can result in cellular effects such as enhanced neurotransmission, potentially impacting various neurological functions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl N-[4-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-26-19(25)22-18-21-16(13-27-18)11-17(24)20-15-7-9-23(10-8-15)12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHLEJLZILZVDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate](/img/structure/B2997053.png)

![N~1~-(2,5-difluorophenyl)-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2997055.png)

![N-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2997059.png)

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2997062.png)

![8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997065.png)

![N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2997068.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2997072.png)